Piperazine, 1-(4-fluorophenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride
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Overview
Description
Piperazine, 1-(4-fluorophenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl and thiazolyl compounds. The specific synthetic route for this compound would involve:
Starting Materials: Piperazine, 4-fluorophenyl compound, and 4-methyl-5-thiazolyl compound.
Reaction Conditions: The reaction may require specific catalysts, solvents, and temperature conditions to facilitate the formation of the desired product.
Purification: The product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-chlorophenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride
- Piperazine, 1-(4-bromophenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride
Uniqueness
The uniqueness of Piperazine, 1-(4-fluorophenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
136996-67-3 |
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Molecular Formula |
C16H23Cl3FN3OS |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C16H20FN3OS.3ClH/c1-13-16(22-12-18-13)21-11-10-19-6-8-20(9-7-19)15-4-2-14(17)3-5-15;;;/h2-5,12H,6-11H2,1H3;3*1H |
InChI Key |
QTQAVGKGOZFLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=C(C=C3)F.Cl.Cl.Cl |
Origin of Product |
United States |
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